molecular formula C23H26N2O3 B2450909 tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate CAS No. 2177269-91-7

tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate

Cat. No.: B2450909
CAS No.: 2177269-91-7
M. Wt: 378.472
InChI Key: ZYMSVSMDFTZSTO-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group and a dibenzoazocinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of catalysts such as 1-alkyl-3-methylimidazolium cation based ionic liquids can enhance the efficiency of the reaction .

Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of environmentally benign reagents such as aqueous phosphoric acid for deprotection . The process is designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: RMgX in dry THF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate involves the protection and deprotection of amino groups. The compound becomes protonated under acidic conditions, leading to the loss of the tert-butyl cation and formation of a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (substituted benzamido)phenylcarbamate
  • tert-Butyl esters

Comparison: tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate is unique due to its dibenzoazocinyl moiety, which imparts distinct chemical and biological properties. Compared to other tert-butyl carbamates, it offers enhanced stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[3-(6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMSVSMDFTZSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.